molecular formula C8H16ClNO B2577017 3-Hydroxymethylquinuclidine CAS No. 5176-22-7

3-Hydroxymethylquinuclidine

Cat. No. B2577017
CAS RN: 5176-22-7
M. Wt: 177.67
InChI Key: NMEVUMYCORKZHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The production of 3-hydroxymethylquinuclidine involves converting 3,3-methyleneoxy-quinuclidine or 3-quinuclidinone to 3-methoxymethyl-3-quinuclidinol, converting it to 3-formyl-quinuclidine, and reducing it to 3-hydroxymethylquinuclidine . Another method involves converting 3-quinuclidinone to 3-cyano-quinuclidine, hydrolyzing it to quinuclidine-3-carboxylic acid, and reducing it to 3-hydroxymethylquinuclidine .

Scientific Research Applications

1. Involvement in Hepatic Metabolism

The hepatic metabolism of certain substances, such as quinine, involves the conversion to metabolites like 3-hydroxyquinine. This process is predominantly catalyzed by human P450 3A (CYP3A) isoforms. This suggests a role for compounds like 3-Hydroxymethylquinuclidine in understanding liver enzyme activities and interactions with various drugs and metabolites (Zhang et al., 2003).

2. Contribution to the Synthesis of Medicinal Compounds

3-Hydroxymethylquinuclidine can be a building block in the synthesis of other medicinal compounds. For instance, in the production of antihistamine drugs like Quifenadine, dehydration of ethyl 3-hydroxyquinuclidine-3-carboxylate plays a key role. This process results in the generation of complex systems such as 1-azabicyclo[3.2.1]octane and 5-azatricyclo[3.2.1.02,7]octane, which are both impurity standards and valuable for medicinal chemistry (Puriņš et al., 2020).

3. Role in Drug Efficacy and Safety Analysis

3-Hydroxymethylquinuclidine and its related compounds can be essential in analyzing the efficacy and safety of various drugs. For instance, understanding the metabolism and interaction of drugs like hydroxychloroquine, which has been widely administered for conditions like COVID-19, involves studying their chemical structures and mechanisms, which may include compounds related to 3-Hydroxymethylquinuclidine (Geleris et al., 2020).

4. Insights into Pharmacological Responses

Research on the pharmacological responses to compounds like 3-Hydroxymethylquinuclidine contributes to a deeper understanding of human metabolism and drug effects. For example, studies have examined the metabolic pathways and responses to compounds like trans-3'-hydroxycotinine, which can shed light on the broader category of compounds including 3-Hydroxymethylquinuclidine (Benowitz & Jacob, 2001).

5. Impact on Biochemical Pathways

Compounds like 3-Hydroxymethylquinuclidine can influence various biochemical pathways. Research into the one-electron reduction of related quinones, for example, is essential in understanding the neurotoxic effects in conditions like Parkinson’s disease. This can provide insights into the role of similar compounds in biochemical reactions and disease mechanisms (Villa et al., 2013).

6. Applications in Organic Chemistry and Drug Synthesis

3-Hydroxymethylquinuclidine may also play a role in the field of organic chemistry, particularly in the synthesis of structurally complex and medicinally significant compounds. For example, the synthesis of N-acylpyrrolidine, a compound used for inhibiting HCV polymerase, demonstrates the intricate and multi-step organic synthesis processes where such compounds can be crucial (Agbodjan et al., 2008).

7. Investigating Antimicrobial Properties

In the search for new antibacterial agents, compounds related to 3-Hydroxymethylquinuclidine can be investigated for their potential against bacterial biofilms and resistant strains. This area of research is crucial in the ongoing battle against antibiotic resistance (Moreira et al., 2017).

properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-6-8-5-9-3-1-7(8)2-4-9/h7-8,10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAWHSHTXVVCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00902772
Record name NoName_3326
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00902772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxymethylquinuclidine

CAS RN

5176-22-7
Record name {1-azabicyclo[2.2.2]octan-3-yl}methanol
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Synthesis routes and methods

Procedure details

90 g (2.37 mole) of lithium aluminum hydride in 200 ml of diethyl ether were slowly added with stirring to a solution of 231 g (1.37 mole) of methyl quinuclidine-3-carboxylate of Example 4 in 1,000 ml of diethyl ether. Reflux was continued for 3 hours and the excess lithium alanate was carefully decomposed with 500 ml of water with proper cooling. The reaction mixture was filtered and after separation of the phases, the ether phase was dried over magnesium sulfate. Thereafter, the ether was distilled off to obtain 116 g (0.82 mole) of quinuclidine-3-methanol (60% yield) as a colorless oil.
Quantity
90 g
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reactant
Reaction Step One
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200 mL
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231 g
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reactant
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0 (± 1) mol
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solvent
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three
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Quantity
500 mL
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Reaction Step Four

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